molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4

2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl

Cat. No. B581677
M. Wt: 309.768
InChI Key: NKKRVCKYGBAIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05214051

Procedure details

1-Bromo-4-N-phthalimido-2-butanone (50.0 g 0.169 mol) and thiourea (25.71 g, 0.338 mol) were mixed with n-propanol (1000 ml) and concentrated hydrochloric acid (100 ml), and the reaction mixture was heated to reflux for 1.5 hour. After cooling, the precipitate was filtered and washed with n-propanol and ether. After air drying, the title product was obtained as a fluffy white solid (37.51 g, 0.121 mol, 72% yield), m.p. 230°-240° (decomp.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([N:9]([CH2:12][CH2:13][C:14]([CH2:16]Br)=O)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[NH2:18][C:19]([NH2:21])=[S:20].[ClH:22]>C(O)CC>[CH:1]1[CH:6]=[C:5]2[C:7]([N:9]([CH2:12][CH2:13][C:14]3[N:18]=[C:19]([NH2:21])[S:20][CH:16]=3)[C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[ClH:22] |f:4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr
Name
Quantity
25.71 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with n-propanol and ether
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.121 mol
AMOUNT: MASS 37.51 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.